N-(5-chloro-2-methylphenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide
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Overview
Description
N-(5-chloro-2-methylphenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide is a synthetic compound that belongs to the class of imidazo[2,1-b][1,3,4]thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methylphenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
- Formation of the imidazo[2,1-b][1,3,4]thiadiazole core.
- Introduction of the cyclopentyl group.
- Substitution with the 3-fluorophenyl group.
- Attachment of the 4-propionylpiperazin-1-yl moiety.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methylphenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Conditions vary depending on the functional groups involved, but common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins to exert its effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopentyl-6-(3-chlorophenyl)-2-(4-propionylpiperazin-1-yl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine
- N-cyclopentyl-6-(3-bromophenyl)-2-(4-propionylpiperazin-1-yl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine
Uniqueness
N-(5-chloro-2-methylphenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide is unique due to the presence of the 3-fluorophenyl group, which can influence its biological activity and chemical properties compared to similar compounds with different substituents.
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN5OS/c1-17-7-8-18(24)15-20(17)27-21(30)16-31-23-22(25-9-10-26-23)29-13-11-28(12-14-29)19-5-3-2-4-6-19/h2-10,15H,11-14,16H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANYGTXUPVDCSLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=CN=C2N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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